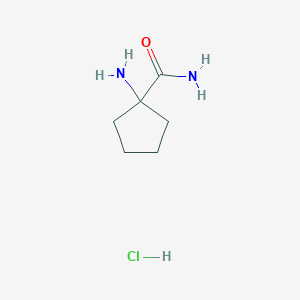
1-Aminocyclopentane-1-carboxamide hydrochloride
Cat. No. B3008307
Key on ui cas rn:
17704-76-6
M. Wt: 164.63
InChI Key: UWOSAUYDOGPYDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08846928B2
Procedure details


A solution of tert-butyl 1-carbamoylcyclopentylcarbamate (305 mg, 1.33 mmol) in 4N HCl in dioxane (5 mL) and aq. 6N HCl (3 mL) was stirred at room temperature for 3 h. It was then concentrated in vacuo to give 1-aminocyclopentanecarboxamide hydrochloride as a solid (214 mg).




Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:4]1([NH:9]C(=O)OC(C)(C)C)[CH2:8][CH2:7][CH2:6][CH2:5]1)(=[O:3])[NH2:2].[ClH:17]>O1CCOCC1>[ClH:17].[NH2:9][C:4]1([C:1]([NH2:2])=[O:3])[CH2:8][CH2:7][CH2:6][CH2:5]1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
305 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(N)(=O)C1(CCCC1)NC(OC(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
It was then concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.NC1(CCCC1)C(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 214 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
